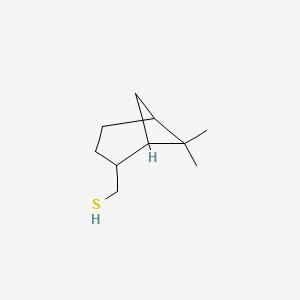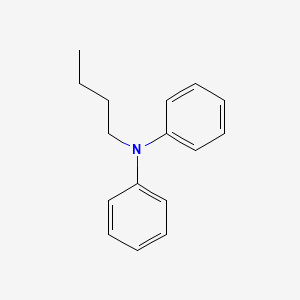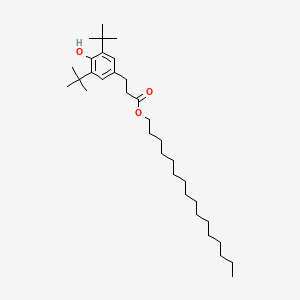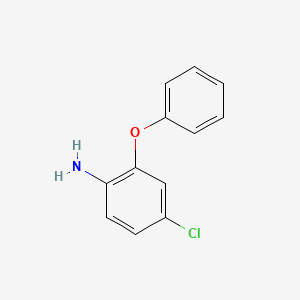
4-Chloro-2-phenoxyaniline
Übersicht
Beschreibung
4-Chloro-2-phenoxyaniline is a derivative of aniline . It is an important acid dye intermediate, mainly used in the production of acid red 249, acid red 149, acid blue 128, etc .
Synthesis Analysis
The production method of 4-Chloro-2-aminophenol, which is structurally similar to 4-Chloro-2-phenoxyaniline, involves a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method . The product yield can reach about 86% .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-phenoxyaniline is C12H10ClNO . Its average mass is 219.667 Da and its mono-isotopic mass is 219.045090 Da .
Wissenschaftliche Forschungsanwendungen
- Synthesis and Characterization : 4-Chloro-2-phenoxyaniline can be condensed with 5-chlorosalicyldehyde to form a Schiff base. A zinc complex is then synthesized by combining the ligand with zinc sulfate heptahydrate in a 1:1 molar ratio .
- Molecular Docking : The Zn(II) complex shows potential for combating Alzheimer’s and Glaucoma diseases .
- Growth and Characterization : 4-Chloro-2-phenoxyaniline has been developed into a non-centrosymmetric space group organic nonlinear optical single crystal. It exhibits monoclinic structure with the Pc space group .
Metal Complexes and Biological Efficacies
Organic Nonlinear Optical Single Crystals
Preparation of Sodium Primary Amide Complex
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-2-phenoxyaniline is DNA, specifically calf thymus DNA . The compound interacts with DNA, which plays a crucial role in the regulation of gene expression and cellular function.
Mode of Action
4-Chloro-2-phenoxyaniline interacts with its target through a process known as molecular docking . This interaction results in changes at the molecular level, affecting the structure and function of the DNA. The compound’s mode of action is also influenced by its chemical structure, particularly the presence of the azomethine (-CH=N-) group .
Biochemical Pathways
The interaction with dna suggests that it may influence the transcription and translation processes, thereby affecting protein synthesis and cellular function .
Pharmacokinetics
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-Chloro-2-phenoxyaniline have been studied . These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 4-Chloro-2-phenoxyaniline’s action are largely dependent on its interaction with DNA. This interaction can lead to changes in gene expression, which can subsequently alter cellular functions . The compound’s potential therapeutic effects against diseases like Alzheimer’s and Glaucoma have been suggested .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-phenoxyaniline can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature . Furthermore, its reactivity may be affected by the presence of other chemicals in its environment .
Eigenschaften
IUPAC Name |
4-chloro-2-phenoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCFDKPYOYTIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289206 | |
| Record name | 4-chloro-2-phenoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-phenoxyaniline | |
CAS RN |
6628-13-3 | |
| Record name | 6628-13-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-2-phenoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


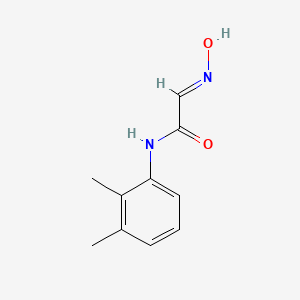
![2-[(E)-Hydroxyimino]-N-pyridin-3-yl-acetamide](/img/structure/B3055605.png)

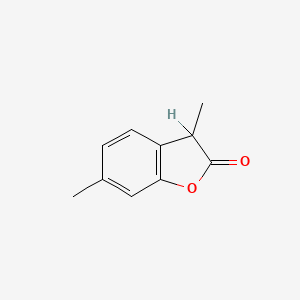

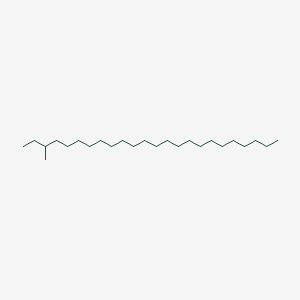
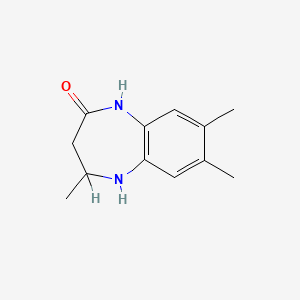

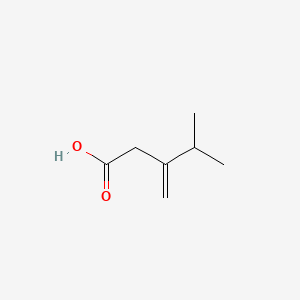

![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B3055621.png)
